1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine
Description
Properties
Molecular Formula |
C16H22BrNO3 |
|---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-9-12(17)5-6-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
CSARHUXRTZTHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrrolidine Ring
The pyrrolidine core can be synthesized through cyclization reactions involving amino precursors such as amino acids or amino alcohols:
- Method A: Cyclization of N-alkylated amino acids or amino alcohol derivatives under dehydrating conditions.
- Method B: Reductive amination of suitable aldehydes with primary amines, followed by cyclization.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| A | Heating amino alcohols with dehydrating agents (e.g., polyphosphoric acid) | ~70-85% | Requires high temperature, careful control to prevent polymerization |
| B | Formaldehyde or other aldehydes with primary amines, reduction with sodium cyanoborohydride | ~65-80% | Mild conditions, high selectivity |
Boc Protection of the Amine Group
The free amine is protected with a Boc group to prevent side reactions during subsequent steps:
- Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) as base
- Conditions: Dissolve the amine in dichloromethane (DCM), add Boc₂O and TEA at 0°C, stir at room temperature
R-NH₂ + Boc₂O → R-NH-Boc
Yields: Usually 85-90%, with the reaction exothermic and requiring anhydrous conditions.
Industrial Scale Synthesis Considerations
For large-scale production, process optimization involves:
- Flow chemistry systems to enhance safety and reproducibility
- Catalyst recycling to reduce costs
- Green solvents like ethanol or ethyl acetate to minimize environmental impact
- Automation for precise control of reaction parameters
Example of an optimized process:
| Step | Reagents & Conditions | Scale-up Strategy |
|---|---|---|
| Pyrrolidine ring formation | Amino alcohol + dehydrating agent | Continuous flow reactor |
| Aromatic substitution | Palladium-catalyzed coupling | Automated catalyst recovery |
| Boc protection | Boc₂O + TEA | Batch or flow, with real-time monitoring |
Summary of Key Data
| Step | Reagents | Reaction Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Pyrrolidine ring synthesis | Amino alcohols or amino acids | Acidic dehydration or reductive amination | 70-85% | High temperature, controlled |
| Aromatic functionalization | 5-bromo-2-methoxyphenylboronic acid, Pd catalyst | 80°C, inert atmosphere | 60-75% | Cross-coupling efficiency critical |
| Boc protection | Boc₂O, TEA | Room temperature, DCM | 85-90% | Anhydrous conditions essential |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the secondary amine. This step is critical for further functionalization of the pyrrolidine ring.
Mechanistic Insight : Acidic protonation of the Boc carbonyl oxygen triggers cleavage, releasing CO₂ and tert-butanol.
Aromatic Substitution Reactions
The 5-bromo substituent undergoes transition-metal-catalyzed cross-couplings and nucleophilic substitutions :
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-(5-(morpholin-4-yl)-2-methoxyphenyl)pyrrolidine | 70% | Bioactive scaffold synthesis |
Key Observation : The methoxy group at position 2 directs electrophilic substitutions to the para position of the bromine .
Demethylation of Methoxy Group
| Reagent | Conditions | Product | Yield | Use Case | Source |
|---|---|---|---|---|---|
| BBr₃ | DCM, -78°C, 3h | 3-(5-bromo-2-hydroxyphenyl)pyrrolidine | 88% | Phenolic intermediate |
Bromine-Lithium Exchange
| Reagent | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| n-BuLi | THF, -78°C, 1h | 3-(5-lithio-2-methoxyphenyl)pyrrolidine | - | Precursor for C-C bond formation |
Pyrrolidine Ring Modifications
The Boc group enables selective N-functionalization post-deprotection:
Reaction Optimization Guidelines
-
Boc Stability : Stable under Suzuki coupling conditions (pH 7–9, <100°C) but degrades in strong bases (e.g., NaOH) .
-
Solvent Effects : Polar aprotic solvents (DME, DMF) improve cross-coupling yields compared to THF .
-
Catalyst Selection : Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ in amination reactions with sterically hindered amines .
This compound’s dual reactivity (aromatic and heterocyclic) positions it as a critical intermediate in synthesizing bioactive molecules and functional materials.
Scientific Research Applications
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc protecting group and the bromine atom allows for selective binding and reactivity with these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Positional Isomers
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine (CAS 1026089-97-3)
- Molecular Formula: C₁₆H₂₂BrNO₃
- Molecular Weight : 356.25 g/mol
- Key Differences: The bromine atom is at the 4-position instead of the 5-position on the phenyl ring.
1-Boc-3-(2-bromophenyl)pyrrolidine (CAS 2383929-73-3)
Halogen-Substituted Analogs
1-Boc-3-(5-chloro-2,4-difluorophenyl)pyrrolidine (SY360109)
- Molecular Formula: Not explicitly provided (likely C₁₅H₁₈ClF₂NO₂)
- Key Differences : Chlorine and fluorine substituents introduce stronger electron-withdrawing effects compared to bromine. The difluoro substitution enhances metabolic stability, making this analog suitable for pharmaceutical applications .
Functional Group Variations
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine (CAS 691381-10-9)
- Molecular Formula: C₁₁H₁₄BrNO₃S
- Molecular Weight : 320.20 g/mol
- Physical Properties : Density 1.5 g/cm³, boiling point 437°C, melting point 116–120°C.
- Key Differences : The sulfonyl group replaces the Boc-protected amine, increasing hydrophilicity and altering reactivity in nucleophilic substitution reactions .
1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 1033201-57-8)
- Molecular Formula : C₁₀H₁₁BrN₂O₂
- Molecular Weight : 287.11 g/mol
- Key Differences: The nitro group is a stronger electron-withdrawing substituent than methoxy, enhancing electrophilic reactivity but reducing solubility in non-polar solvents .
Heteroaryl Substitutions
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Differences: A pyridine ring replaces the phenyl group, introducing a nitrogen atom that enables coordination chemistry.
Carboxylic Acid Derivatives
1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 250681-87-9)
- Molecular Formula: C₁₆H₂₁NO₅
- Molecular Weight : 307.34 g/mol
- Key Differences : The carboxylic acid substituent via an ether linkage enhances water solubility, making this compound suitable for aqueous-phase reactions or as a linker in polymer-supported synthesis .
Comparative Data Table
Biological Activity
1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine is a compound that has garnered attention due to its unique molecular structure and potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₁H₁₄BrNO
- Molecular Weight : Approximately 256.14 g/mol
- Functional Groups : Contains a pyrrolidine ring, a bromo-substituted methoxyphenyl group, and a tert-butoxycarbonyl (Boc) protecting group.
This structural composition is significant for its biological interactions and therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest that this compound may interact with viral enzymes or receptors, potentially inhibiting viral replication.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have demonstrated significant antiproliferative activity, which could be indicative of this compound's potential in cancer therapy .
The biological mechanisms of action for this compound often involve interactions with specific enzymes or receptors. These interactions can lead to:
- Inhibition of Tumor Growth : Compounds with similar structures have been found to inhibit tubulin polymerization, leading to apoptosis in cancer cells .
- Antibacterial Activity : Some derivatives have shown efficacy against resistant bacterial strains, suggesting a mechanism distinct from traditional antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibitory effects on viral replication | |
| Anticancer | Cytotoxic effects on various cancer cell lines | |
| Antibacterial | Effective against resistant strains of bacteria |
Case Study: Anticancer Activity
A study focusing on the anticancer properties of related pyrrolidine compounds demonstrated that modifications in their structure could significantly enhance their cytotoxicity. For example, compounds with specific substitutions showed IC50 values lower than established anticancer drugs like bleomycin . This suggests that this compound may similarly exhibit potent anticancer activity.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern. A comparison with structurally similar compounds reveals the following:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-Bromo-2-methoxyphenyl)piperidine | Similar bromo-substituted phenyl group | Piperidine ring instead of pyrrolidine |
| 2-(5-Bromo-2-methoxyphenyl)morpholine | Morpholine ring structure | Different ring system leading to varied reactivity |
| 2-(5-Bromo-2-methoxyphenyl)pyrrole | Pyrrole ring instead of pyrrolidine | Aromatic character may influence biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine, and how can intermediates be optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated aryl precursors. For example, coupling 5-bromo-2-methoxyphenylboronic acid with a Boc-protected pyrrolidine scaffold (e.g., tert-butyl 3-iodopyrrolidine-1-carboxylate) under inert conditions. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (toluene/ethanol) to improve yields. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product .
- Data Analysis : Monitor reaction progress using TLC or LC-MS. Confirmation of intermediates via H/C NMR (e.g., Boc group signals at δ ~1.4 ppm) and HRMS ensures fidelity.
Q. How is the Boc protecting group selectively introduced and removed in this compound?
- Introduction : The Boc group is added via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous dichloromethane. The reaction is typically conducted at 0°C to room temperature to avoid side reactions .
- Deprotection : Acidic conditions (e.g., TFA in DCM or HCl in dioxane) cleave the Boc group. Monitor completion via H NMR (disappearance of tert-butyl signals). Ensure compatibility with the bromo and methoxy substituents, as strong acids may degrade sensitive moieties .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- H NMR: Confirm methoxy (δ ~3.8 ppm) and pyrrolidine ring protons (δ ~3.0–3.5 ppm).
- C NMR: Identify Boc carbonyl (δ ~155 ppm) and quaternary carbons.
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.20) .
Advanced Research Questions
Q. How does the bromo substituent influence reactivity in cross-coupling reactions, and what strategies mitigate side reactions?
- Mechanistic Insight : The bromine atom acts as a leaving group in Pd-mediated couplings (e.g., Buchwald-Hartwig amination). Steric hindrance from the methoxy group may slow transmetallation. Computational studies (DFT) can predict activation barriers for substituent effects .
- Mitigation : Use bulky ligands (e.g., XPhos) to enhance selectivity. Pre-activate the boronic acid via Miyaura borylation to improve coupling efficiency. Monitor byproducts (e.g., debrominated species) via GC-MS .
Q. What computational tools are recommended for conformational analysis and molecular docking studies?
- Conformational Analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) with AMBER force fields to model pyrrolidine ring puckering and Boc group orientation. Visualize using ORTEP-3 for crystallographic comparisons .
- Docking : Autodock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., kinases). Parameterize the bromophenyl moiety using RESP charges derived from Gaussian calculations .
Q. How can contradictions in crystallographic data (e.g., disordered Boc groups) be resolved during structure determination?
- Refinement Strategies : In SHELXL, apply restraints to anisotropic displacement parameters (ADPs) for disordered tert-butyl groups. Use the SQUEEZE tool in PLATON to model solvent-accessible voids. Validate via R-factor convergence (<5% discrepancy) .
- Validation Tools : Check geometry with Mogul (Cambridge Structural Database) to ensure bond lengths/angles align with similar compounds. Report Flack parameter to confirm absolute configuration .
Methodological Considerations
- Contradiction Handling : If synthetic yields vary between batches (e.g., due to moisture sensitivity), employ rigorous drying protocols (molecular sieves, Schlenk techniques) and replicate under controlled conditions .
- Safety Protocols : Follow guidelines for handling brominated compounds (e.g., PPE, fume hoods). Refer to SDS data for storage recommendations (e.g., inert atmosphere, –20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
